GFB-204

Catalog No.
S548091
CAS No.
M.F
M. Wt
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GFB-204

Product Name

GFB-204

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

GFB204; GFB-204; GFB 204.

Description

The exact mass of the compound GFB-204 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GFB-204 is a calixarene derivative recognized for its potent and selective inhibition of the vascular endothelial growth factor receptor and platelet-derived growth factor receptor tyrosine phosphorylation. This compound has been studied for its potential therapeutic applications in conditions characterized by abnormal angiogenesis, such as cancer and diabetic retinopathy. Its unique structure allows it to effectively bind to these receptors, thereby blocking their activation and subsequent signaling pathways that promote cell proliferation and survival .

GFB-204 primarily functions through the inhibition of phosphorylation reactions associated with receptor tyrosine kinases. The compound specifically targets the phosphorylation of tyrosine residues on the vascular endothelial growth factor receptor and platelet-derived growth factor receptor, which are critical for their activation and downstream signaling. The inhibition of these reactions can lead to reduced angiogenesis and tumor growth .

GFB-204 exhibits significant biological activity by inhibiting the proliferation of various cancer cell lines through its action on vascular endothelial growth factor receptor and platelet-derived growth factor receptor pathways. Studies have demonstrated that GFB-204 can effectively reduce tumor growth in vivo by impairing angiogenesis, which is essential for tumor sustenance and expansion. Additionally, it has shown promise in modulating inflammatory responses associated with chronic diseases .

The synthesis of GFB-204 involves several steps that typically include:

  • Formation of the Calixarene Framework: This step involves the reaction of phenolic compounds with aldehydes or ketones under acidic conditions to form calixarene structures.
  • Functionalization: The calixarene core is then functionalized with specific groups that enhance its binding affinity for target receptors.
  • Purification: The final product is purified using chromatography techniques to ensure high purity necessary for biological testing.

The detailed synthetic routes often require optimization based on desired yield and purity levels .

GFB-204 has several potential applications:

  • Cancer Therapy: As an inhibitor of angiogenesis, it may be used in cancer treatments to limit tumor growth by blocking blood supply.
  • Ophthalmology: It could be beneficial in treating retinal diseases characterized by abnormal blood vessel formation.
  • Research Tool: GFB-204 serves as a valuable compound in research settings to study the roles of vascular endothelial growth factor receptor and platelet-derived growth factor receptor in various biological processes .

Studies investigating GFB-204's interactions reveal that it selectively binds to vascular endothelial growth factor receptor and platelet-derived growth factor receptor without significantly affecting other related receptors. This selectivity is crucial for minimizing off-target effects, which enhances its therapeutic profile. Additionally, interaction studies often utilize techniques such as surface plasmon resonance and fluorescence spectroscopy to assess binding affinities and kinetics .

GFB-204 shares structural similarities with several other compounds known for their inhibitory effects on tyrosine kinases. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeTarget Receptor(s)Unique Feature
GFB-204CalixareneVascular Endothelial Growth Factor Receptor, Platelet-Derived Growth Factor ReceptorSelective dual inhibition
SorafenibMulti-target kinaseVascular Endothelial Growth Factor Receptor, Raf kinasesBroad spectrum but less selective
SunitinibTyrosine kinase inhibitorVascular Endothelial Growth Factor Receptor, Platelet-Derived Growth Factor ReceptorMore systemic side effects
PazopanibTyrosine kinase inhibitorVascular Endothelial Growth Factor Receptor, Platelet-Derived Growth Factor ReceptorSimilar target profile but different pharmacokinetics

GFB-204 stands out due to its selective inhibition mechanism, which may lead to fewer side effects compared to other multi-targeted therapies .

GFB-204 represents a sophisticated example of calixarene-based drug design, classified as a calix [4]arene derivative specifically engineered for dual growth factor inhibition [2]. The compound belongs to the calixarene family, which consists of phenolic metacyclophanes derived from condensation of phenols and aldehydes [1]. These macrocyclic structures are characterized by their distinctive vase-like molecular architecture, with GFB-204 featuring the characteristic calix [4]arene framework comprising four phenolic units arranged in a cyclic manner .

The molecular structure of GFB-204 is fundamentally based on the calix [4]arene scaffold, which provides a rigid, preformed cavity essential for its biological activity [20]. This macrocyclic framework consists of phenolic rings connected through methylene bridges, creating a three-dimensional structure that can adopt various conformations [19]. The calixarene core exists in a defined upper and lower rim configuration, with the central annulus providing the structural foundation for growth factor recognition [8].

As a member of the calixarene derivative class, GFB-204 demonstrates the versatility of these macrocyclic compounds in pharmaceutical applications [43]. The compound was specifically designed through structure-based approaches to target the surface topology of platelet-derived growth factor, representing a novel molecular design building on first-generation molecules that target growth factor interactions [2]. The calixarene framework enables the compound to function as a potent antagonist by blocking the binding of both platelet-derived growth factor and vascular endothelial growth factor to their respective cell surface receptors [2].

PropertyValue/Description
Chemical ClassificationCalixarene derivative
Molecular FrameworkCalix [4]arene-based macrocyclic structure
Core ScaffoldPhenolic metacyclophane with modified lower rim
Growth Factor TargetsPlatelet-derived growth factor and Vascular endothelial growth factor
Mechanism of ActionDual receptor tyrosine kinase inhibition
Receptor Inhibition (Platelet-derived growth factor)IC50 = 190 nM
Receptor Inhibition (Vascular endothelial growth factor)IC50 = 480 nM
Selectivity ProfileSelective for platelet-derived growth factor and vascular endothelial growth factor; does not inhibit epidermal growth factor, basic fibroblast growth factor, or insulin-like growth factor-1

Core Chemical Scaffold and Functional Group Modifications

The core chemical scaffold of GFB-204 is built upon the calix [4]arene framework, which provides the essential structural foundation for its dual growth factor inhibitory activity [2] [20]. The standard calix [4]arene structure features four phenolic units connected by methylene bridges, creating a macrocyclic architecture with distinct upper and lower rims available for chemical modification [36]. The molecular formula for the basic calix [4]arene scaffold is C28H24O4, with a molecular weight of 424.49 g/mol [36].

The lower rim of the GFB-204 calixarene scaffold contains alkylether modifications that are crucial for maintaining the compound in its cone conformation [2] [20]. These alkylether substituents serve multiple functions, including solubility enhancement and conformational control, ensuring that the functionalities at the upper rim are properly positioned for targeting the surface residues of growth factors [2]. The cone conformation is essential for the biological activity of GFB-204, as it projects the binding functionalities in the optimal spatial arrangement for growth factor recognition [20].

The upper rim modifications of GFB-204 are specifically designed to interact with the three-loop region of platelet-derived growth factor and the corresponding binding sites on vascular endothelial growth factor [20] [23]. These functionalities are strategically positioned to disrupt the protein-protein interactions between these growth factors and their receptors [2]. The macrocyclic scaffold provides the necessary rigidity to maintain these functional groups in their optimal binding conformations [25].

The structural modifications incorporated into GFB-204 represent a targeted library approach, where compounds were designed to bind to the three-loop region of platelet-derived growth factor [20]. The effect of lower-rim alkylation, linker properties, and the number of interacting head groups on the calix [4]arene scaffold have all been investigated to optimize both growth factor affinity and cellular activity [20]. This systematic approach to scaffold modification has resulted in a compound that demonstrates potent antagonist activity against both platelet-derived growth factor and vascular endothelial growth factor [23].

Structural ComponentFunctionImpact on Activity
Phenolic hydroxyl groupsHydrogen bonding and conformational stabilityCritical for binding affinity and selectivity
Methylene bridgesStructural connectivity and flexibilityMaintains structural integrity
Lower rim substituentsSolubility enhancement and conformation controlOptimizes pharmacokinetic properties
Upper rim modificationsGrowth factor surface recognitionDetermines specificity for platelet-derived growth factor and vascular endothelial growth factor
Macrocyclic cavityHost-guest interactions and selectivityEnables dual growth factor targeting
Alkylether chainsHydrophobic interactions and membrane permeabilityEnhances cellular uptake and distribution

Physicochemical Properties and Stability Profile

GFB-204 exhibits physicochemical properties characteristic of well-designed calixarene derivatives, with enhanced water solubility achieved through strategic structural modifications [54]. The compound demonstrates the high thermal stability typical of calixarene scaffolds, which is essential for pharmaceutical applications and ensures integrity during processing and storage [50]. Calixarene derivatives generally exhibit excellent thermal stability, with decomposition temperatures often exceeding 300°C, making them suitable for various formulation approaches [50].

The chemical stability of GFB-204 under physiological conditions is a critical attribute for its biological activity [2]. The compound maintains its structural integrity in aqueous solutions and demonstrates stability across the physiological pH range . This stability profile is enhanced by the rigid macrocyclic framework of the calixarene core, which provides resistance to degradation pathways that might affect linear molecules [43].

The solubility characteristics of GFB-204 have been optimized through the incorporation of specific functional groups that enhance water solubility while maintaining the essential binding properties [54]. The compound demonstrates improved solubility compared to unmodified calixarene scaffolds, facilitating its use in biological systems and pharmaceutical formulations [54]. The balance between hydrophilic and hydrophobic regions in the molecule contributes to its favorable pharmacokinetic properties [2].

Stability studies of calixarene derivatives have demonstrated their resistance to various degradation mechanisms [50]. The thermal decomposition profiles of related calixarene compounds show initial decomposition temperatures in the range of 300-400°C, indicating exceptional thermal stability [50]. The chemical stability of these compounds is further enhanced by their macrocyclic structure, which provides protection against hydrolytic and oxidative degradation [43].

GFB-204 has been formulated as an orally active compound, indicating favorable physicochemical properties for drug delivery [2]. The compound demonstrates bioavailability through oral administration, suggesting appropriate solubility, permeability, and stability characteristics for pharmaceutical use [6]. The formulation compatibility of GFB-204 enables various delivery methods and supports its development as a therapeutic agent [2].

PropertyCharacteristicsRelevance
Molecular ClassificationMacrocyclic calixarene derivativeEnables specific protein-protein interaction disruption
Solubility ProfileEnhanced water solubility through structural modificationsFacilitates drug delivery and bioavailability
Thermal StabilityHigh thermal stability typical of calixarene scaffoldsMaintains integrity during processing and storage
Chemical StabilityStable under physiological conditionsSuitable for biological applications
Formulation CompatibilityCompatible with pharmaceutical formulationsEnables various delivery methods
Bioavailability RouteOrally active compoundConvenient administration route for therapeutic use

Structure-Activity Relationships

The structure-activity relationships of GFB-204 demonstrate the critical importance of each structural component in achieving its dual growth factor inhibitory activity [2] [20]. The calix [4]arene core serves as the essential framework for dual platelet-derived growth factor and vascular endothelial growth factor binding, with modifications to this scaffold directly impacting biological potency [20]. The compound represents the first dual inhibitor that antagonizes both platelet-derived growth factor and vascular endothelial growth factor-stimulated receptor tyrosine phosphorylation with IC50 values of 190 nanomolar and 480 nanomolar, respectively [2].

The cone conformation maintained by the lower rim alkylether modifications is absolutely required for biological activity [2] [20]. This conformational constraint ensures that the upper rim functionalities are properly oriented for growth factor surface recognition [20]. Structure-activity studies have revealed that compounds lacking this conformational stability show dramatically reduced binding affinity and cellular activity [20]. The spatial arrangement provided by the cone conformation is critical for the compound to effectively disrupt the protein-protein interactions between growth factors and their receptors [2].

The selectivity profile of GFB-204 demonstrates the specificity achieved through its structural design [2]. The compound selectively disrupts platelet-derived growth factor and vascular endothelial growth factor signaling pathways but does not affect epidermal growth factor, basic fibroblast growth factor, or insulin-like growth factor-1 stimulation of cellular signaling cascades [2]. This selectivity is attributed to the specific recognition elements incorporated into the upper rim modifications, which are designed to complement the surface topology of the target growth factors [20].

The three-loop binding region targeting strategy employed in the design of GFB-204 represents a sophisticated approach to growth factor antagonism [20]. The compound was specifically designed to bind to the three-loop region of platelet-derived growth factor, which is critical for receptor recognition and binding [20]. This targeted approach ensures that GFB-204 can effectively compete with the natural receptor binding sites, thereby blocking downstream signaling cascades [2].

The macrocyclic scaffold provides both structural rigidity and binding specificity, enabling the dual targeting capability that distinguishes GFB-204 from single-target inhibitors [2] [20]. The rigid framework ensures that the binding elements maintain their optimal spatial relationships, while the cavity of the calixarene provides additional interaction sites that contribute to binding affinity and specificity [25]. The host-guest interaction capabilities of the calixarene scaffold enable specific recognition of the growth factor surface features [43].

Structural FeatureActivity ImpactReference IC50/Activity
Calix [4]arene coreEssential for dual platelet-derived growth factor/vascular endothelial growth factor bindingPlatelet-derived growth factor: 190 nM, Vascular endothelial growth factor: 480 nM
Lower rim alkylether modificationsMaintains cone conformation for optimal receptor bindingMaintains nanomolar potency
Cone conformationRequired for projection of functional groups toward growth factor surfaceCritical for bioactivity
Upper rim functionalitiesProjects functionalities for targeting surface residues of growth factorsEssential for growth factor recognition
Macrocyclic scaffoldProvides structural rigidity and binding specificityEnables dual targeting capability
Three-loop binding region targetingDesigned to bind platelet-derived growth factor three-loop region for receptor antagonismBlocks platelet-derived growth factor-receptor interaction

Synthetic Pathways and Methodology

The synthesis of GFB-204 represents a sophisticated approach to creating a dual growth factor binding molecule based on the calix [1]arene scaffold [2] [3]. The compound was developed through a systematic medicinal chemistry program that leveraged the unique three-dimensional architecture of calixarenes to achieve specific protein surface recognition [2].

The synthetic route to GFB-204 begins with the preparation of the calix [1]arene core structure. The starting material, p-tert-butylcalix [1]arene, undergoes a series of carefully orchestrated transformations to install the necessary functional groups for growth factor binding activity [2] [4]. The macrocyclic scaffold contains alkylether modifications at the lower rim designed to maintain the essential cone conformation, which projects functionalities at the upper rim for targeting surface residues of growth factors that are critical for receptor binding [2].

The synthetic methodology employs conventional organic synthesis techniques, including electrophilic aromatic substitution reactions, esterification procedures, and selective functionalization of the upper and lower rims of the calixarene framework [5]. The formylation and subsequent oxidation steps are particularly crucial for introducing the carboxylic acid functionalities that enable the compound to interact with the basic residues on the target growth factors [6].

Key synthetic transformations include the introduction of isophthalic acid derivatives at strategic positions on the calixarene upper rim [7]. These aromatic spacer units are essential for projecting the carboxylate groups at optimal distances and orientations for growth factor binding. The synthesis requires careful control of reaction conditions to maintain the cone conformation of the calixarene, as this spatial arrangement is critical for the biological activity of the final compound [2] [8].

Design Principles in GFB-204 Development

The development of GFB-204 was guided by several fundamental design principles that enabled the creation of a selective dual inhibitor of vascular endothelial growth factor and platelet-derived growth factor [2] [3]. The design strategy was based on the concept of targeting protein surface topologies rather than traditional enzyme active sites, representing a paradigm shift in molecular recognition approaches [2].

The primary design principle involved the selection of the calix [1]arene macrocyclic framework as the molecular scaffold [8] [9]. Calixarenes possess inherent advantages for protein surface recognition, including their ability to present multiple functional groups in a preorganized three-dimensional arrangement and their structural rigidity, which minimizes entropy penalties upon binding [10]. The cone conformation of calix [1]arenes provides a well-defined cavity that can accommodate complementary molecular features while projecting recognition elements toward the protein surface [9].

Conformational control represents another critical design element. The maintenance of the cone conformation through strategic lower rim modifications ensures that the upper rim functionalities are positioned optimally for growth factor interaction [2] [5]. The alkyl ether groups at the lower rim not only stabilize the desired conformation but also contribute to the compound's pharmacokinetic properties by modulating lipophilicity [8].

Surface recognition capabilities were engineered through the incorporation of isophthalic acid spacer groups at the upper rim [7]. These aromatic linkers project carboxylate functionalities at precise distances and angles, enabling complementary interactions with basic amino acid residues on the target growth factors. The design ensures that GFB-204 can form multiple simultaneous contacts with the protein surface, thereby achieving high binding affinity and selectivity [2].

Selectivity enhancement was achieved through careful optimization of the spatial arrangement and chemical nature of the recognition elements. The compound was designed to exploit the specific surface topologies of vascular endothelial growth factor and platelet-derived growth factor while avoiding interactions with other growth factors such as epidermal growth factor, basic fibroblast growth factor, and insulin-like growth factor-1 [2] [3].

Optimization of Synthetic Procedures

The optimization of synthetic procedures for GFB-204 production involved systematic investigation of reaction conditions, catalyst systems, and purification methodologies to maximize yield and purity while minimizing production costs and environmental impact [11] [12]. The optimization process was guided by principles of green chemistry and industrial scalability.

Temperature optimization studies revealed that elevated reaction temperatures in the range of 80-90°C significantly improved reaction rates and overall yields compared to the initial conditions conducted at 60°C [12]. However, excessive temperatures above 120°C led to decomposition of sensitive intermediates and formation of unwanted side products. The optimal temperature range represents a balance between reaction efficiency and product stability.

Catalyst selection proved crucial for achieving high selectivity in key transformation steps. Initial studies employed basic catalysts such as sodium hydroxide, but superior results were obtained with Lewis acid catalysts, particularly aluminum chloride [11] [12]. The Lewis acid catalyst system provided enhanced regioselectivity in formylation reactions and improved control over the substitution patterns on the calixarene ring system.

Solvent system optimization involved evaluation of various polar and nonpolar solvents to identify conditions that maximize solubility of reactants while facilitating product isolation [12]. Aprotic solvent mixtures were found to be superior to polar protic solvents, providing better control over reaction selectivity and enabling more efficient workup procedures. The optimized solvent systems also reduced the formation of side products that complicated purification.

Reaction time studies demonstrated that extended reaction periods beyond 8 hours did not significantly improve yields but increased the formation of overreaction products [12]. The optimization of reaction kinetics enabled a 50% reduction in processing time while maintaining product quality, representing a significant improvement in manufacturing efficiency.

Purification methodology optimization focused on developing scalable separation techniques that could reliably deliver high-purity product. Column chromatography emerged as the preferred purification method, providing superior resolution compared to recrystallization techniques while enabling better recovery of the desired product [5]. The development of standardized chromatographic conditions ensured reproducible purification across different batches.

Characterization and Quality Control Methods

Comprehensive characterization and quality control protocols are essential for ensuring the consistency and reliability of GFB-204 synthesis and manufacturing [13] [14]. The analytical methodology encompasses multiple complementary techniques that provide complete structural confirmation and purity assessment of the final product and key intermediates.

Nuclear magnetic resonance spectroscopy serves as the primary structural characterization tool for GFB-204 [13] [14]. Proton nuclear magnetic resonance analysis provides critical information about the conformational state of the calixarene scaffold, with characteristic splitting patterns and chemical shift values confirming the maintenance of the cone conformation. The integration ratios of aromatic and aliphatic protons enable verification of the substitution pattern and degree of functionalization. Carbon-13 nuclear magnetic resonance spectroscopy complements the proton data by providing information about the carbon framework and confirming the presence of all expected carbon environments [15].

Mass spectrometry analysis using electrospray ionization techniques enables precise molecular weight determination and confirmation of the molecular formula [16]. The mass spectrometric fragmentation patterns provide additional structural information and can detect the presence of synthetic impurities or degradation products. High-resolution mass spectrometry is employed for elemental composition determination, ensuring that the final product matches the expected molecular formula within analytical tolerances.

High-performance liquid chromatography represents the primary method for purity assessment and quantitative analysis [17]. The chromatographic method is optimized to separate GFB-204 from potential synthetic impurities and degradation products. Purity specifications require a minimum of 95% by area under the curve, with individual impurities limited to acceptable levels based on intended use. The chromatographic method also enables stability studies and shelf-life determination.

Infrared spectroscopy provides functional group identification and serves as a rapid quality control tool for batch-to-batch consistency evaluation [14]. Characteristic absorption bands in the fingerprint region enable confirmation of the calixarene framework, while carbonyl and hydroxyl stretching frequencies confirm the presence of the carboxylic acid functionalities essential for biological activity.

Elemental analysis ensures that the carbon, hydrogen, nitrogen, and oxygen content of the final product matches theoretical values within specified tolerances [18]. This analysis provides an independent confirmation of the molecular composition and can detect the presence of residual solvents or inorganic impurities from the synthesis process.

Quality control protocols specify testing frequencies and acceptance criteria for each analytical method. Critical parameters such as identity, purity, and potency are evaluated for every manufactured batch, while stability-indicating methods are employed for periodic assessment of product quality during storage. The comprehensive analytical characterization ensures that GFB-204 meets all specifications required for its intended applications in research and potential therapeutic development [2] [8].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 07-15-2023
1: Sun J, Wang DA, Jain RK, Carie A, Paquette S, Ennis E, Blaskovich MA, Baldini L, Coppola D, Hamilton AD, Sebti SM. Inhibiting angiogenesis and tumorigenesis by a synthetic molecule that blocks binding of both VEGF and PDGF to their receptors. Oncogene. 2005 Jul 7;24(29):4701-9. PubMed PMID: 15897913.

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